Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
説明
“Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH” is a compound with the molecular formula C31H32N2O6 . It is also known by other names such as “Fmoc-Phe-Thr (Psime,Mepro)-OH”, “Fmoc-Phe-Thr (Psi (Me,Me)pro)-OH”, and "(4S,5r)-3- [ (2s)-2- (9h-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid" .
Molecular Structure Analysis
The compound has a complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, a phenylalanine (Phe) residue, a threonine (Thr) residue, and a proline (Pro) residue with two methyl (Me) substitutions . The IUPAC name for this compound is "(4 S ,5 R )-3- [ (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid" .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 528.6 g/mol . It has 2 hydrogen bond donors . The compound’s XLogP3-AA value, a measure of its hydrophobicity, is 5 .科学的研究の応用
Nanotechnology and Drug Delivery
The derivative of Fmoc-Phe-Thr, known as Fmoc-FF, has been integrated into hydrogel systems, specifically Fmoc-FF/Fmoc-RGD hydrogels, that provide a nanofibrous network for cell attachment. This hydrogel system has been found to enhance the proliferation and survival of mesenchymal stem cells (MSCs) compared to other hydrogel compositions. Notably, MSCs encapsulated in Fmoc-FF/Fmoc-RGD hydrogel exhibited increased differentiation into osteogenic, adipogenic, and chondrogenic lineages both in vitro and in vivo, suggesting its potential in musculoskeletal tissue engineering (Wang et al., 2017).
Porous silicon (PSi), a material often used for drug and peptide delivery, has been studied in the context of Fmoc-Phe-Thr derivatives. PSi nanocarriers demonstrate the feasibility for sustained subcutaneous delivery of peptides. Specifically, thermally hydrocarbonized porous silicon (THCPSi) nanoparticles, when investigated for the delivery of peptide YY3-36 (PYY3-36), have shown high absolute bioavailability and capacity to sustain peptide delivery over extended periods (Kovalainen et al., 2013).
Biocompatibility and Theranostics
Studies have also highlighted the biocompatibility and suitability of THCPSi particles for theranostic purposes. THCPSi wafers implanted with a radioactive ion beam-based radioactive lanthanoid have shown promise in delivering this material into tumors in a mouse model of prostate carcinoma, with the particles demonstrating stability and localization inside the tumor for extended periods. This finding underscores the potential of THCPSi particles as a carrier platform for theranostic applications, offering a new avenue for treatment strategies in oncology (Jakobsson et al., 2019).
Peptide-Based Molecular Glues and Cancer Therapy
A novel approach in cancer therapy involves the use of peptide-derived molecular glues (MG) that target tumor-driving proteins for degradation. One study designed a peptide-derived MG to target MDMX, a protein implicated in tumorigenesis, and nanoengineered it into a supramolecular gold(I)-thiol-peptide complex. This complex, when coated with a pH-responsive macromolecule, demonstrated potent anti-cancer activities in various mouse models, alongside a favorable safety profile and clearable excretion from the body. This strategy bridges the gap between peptides and proteolysis-targeting chimeras (PROTACs), offering a promising pathway for treating a wide variety of tumors (Yan et al., 2021).
作用機序
This compound is a specific peptide sequence, and its properties and effects can vary greatly depending on the context in which it is used. Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Safety and Hazards
特性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOYZGOZWLCJDO-VHEIIQRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196703-48-6 | |
Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]-2,2,5-trimethyl-, (4S,5R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。